molecular formula C9H12N2O2 B2573298 6,7,8,9-Tetrahydro-5H-pyrimido[1,6-a]azepine-1,3-dione CAS No. 1550791-78-0

6,7,8,9-Tetrahydro-5H-pyrimido[1,6-a]azepine-1,3-dione

Cat. No. B2573298
CAS RN: 1550791-78-0
M. Wt: 180.207
InChI Key: KGQVFESKVLXBLD-UHFFFAOYSA-N
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Description

6,7,8,9-Tetrahydro-5H-pyrimido[1,6-a]azepine-1,3-dione, also known as abacavir, is a synthetic nucleoside analogue and potent antiretroviral drug used to treat HIV infection. It has been identified as a novel TRPV1 antagonist .


Synthesis Analysis

The synthesis of 6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepine-1,3-dione involves the utilization of a tetrahydro-pyrimdoazepine core as a bioisosteric replacement for a piperazine-urea . This resulted in the discovery of a novel series of potent antagonists of TRPV1 .


Molecular Structure Analysis

The molecular structure of 6,7,8,9-Tetrahydro-5H-pyrimido[1,6-a]azepine-1,3-dione is characterized by a tetrahydro-pyrimdoazepine core .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepine-1,3-dione include the utilization of a tetrahydro-pyrimdoazepine core as a bioisosteric replacement for a piperazine-urea .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6,7,8,9-Tetrahydro-5H-pyrimido[1,6-a]azepine-1,3-dione include good in vitro and in vivo potency and acceptable physical properties .

Scientific Research Applications

Biological Control of Botrytis Cinerea

The compound has been associated with the biological control of Botrytis cinerea, a type of fungus that causes grey mold in many plant species . The compound was found to have inhibitory effects on this pathogenic fungus, suggesting its potential use in agricultural applications for disease control .

Antimicrobial Activity

Some derivatives of the compound have shown significant antimicrobial activity . This suggests that the compound could be used in the development of new antimicrobial agents, which could be particularly useful in the fight against antibiotic-resistant bacteria .

Antifungal Activity

In addition to its antimicrobial properties, the compound has also demonstrated antifungal activity . This could make it a valuable tool in the treatment of fungal infections, as well as in the protection of crops from fungal pathogens .

CCR2 Antagonism

The compound has been identified as a potential antagonist of the chemokine CC receptor subtype 2 (CCR2) . CCR2 has been implicated in various diseases, including chronic inflammatory diseases, diabetes, neuropathic pain, atherogenesis, and cancer . Therefore, the compound could potentially be used in the development of new treatments for these conditions .

Chemical Research

The compound is used in chemical research, particularly in the study of its synthesis and properties . Its unique structure makes it a subject of interest in the field of organic chemistry .

Pharmaceutical Research

The compound’s biological activities suggest that it could be used in the development of new drugs . Its potential applications in treating various diseases make it a valuable compound in pharmaceutical research .

Future Directions

The future directions for the research and development of 6,7,8,9-Tetrahydro-5H-pyrimido[1,6-a]azepine-1,3-dione could involve further exploration of its potential as a TRPV1 antagonist . This could lead to the development of new therapeutic strategies for conditions modulated by TRPV1.

properties

IUPAC Name

6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepine-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c12-8-6-7-4-2-1-3-5-11(7)9(13)10-8/h6H,1-5H2,(H,10,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGQVFESKVLXBLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CC(=O)NC(=O)N2CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7,8,9-Tetrahydro-5H-pyrimido[1,6-a]azepine-1,3-dione

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